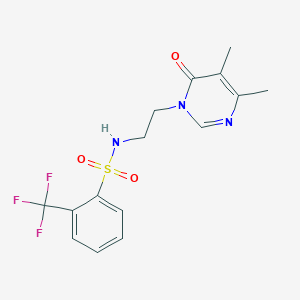

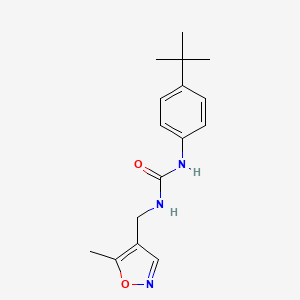

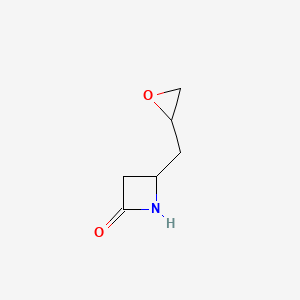

1-(4-(Tert-butyl)phenyl)-3-((5-methylisoxazol-4-yl)methyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-(Tert-butyl)phenyl)-3-((5-methylisoxazol-4-yl)methyl)urea, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and progression of B-cell malignancies.

Aplicaciones Científicas De Investigación

Urease Inhibitors and Medical Applications

Urease inhibitors, including urea derivatives, have been studied for their potential in treating gastric and urinary tract infections caused by urease-producing bacteria like Helicobacter pylori and Proteus species. Despite the clinical use of acetohydroxamic acid (a urease inhibitor) for urinary tract infections, its severe side effects highlight the need for exploring alternative urease inhibitors with fewer adverse effects. The study of herbal extracts as sources of polyphenolic urease inhibitors is considered a complementary or alternative therapy, pointing towards the significance of urea derivatives in medicinal chemistry (Kosikowska & Berlicki, 2011).

Urea Biosensors

Research on urea biosensors focuses on detecting and quantifying urea concentration in various contexts, including medical diagnostics and environmental monitoring. Urea biosensors employ the enzyme urease as a bioreceptor element, with advancements in the use of nanoparticles, conducting polymers, and carbon materials for enzyme immobilization. These developments enhance the sensitivity and specificity of urea detection, indicating the role of urea derivatives in biosensor technology (Botewad et al., 2021).

Agricultural Applications

Ureaform, a condensation product of urea and formaldehyde, serves as a slow-release nitrogen fertilizer, offering benefits in fertility management and pollution reduction. The microbial activity in the soil governs the mineralization of ureaform, with its nitrogen release rate being a crucial factor for its effectiveness in agriculture. This highlights the application of urea derivatives in improving agricultural productivity while minimizing environmental impacts (Alexander & Helm, 1990).

Therapeutic Effects and Drug Design

Ureas play a significant role in drug design due to their unique hydrogen binding capabilities, influencing the selectivity, stability, toxicity, and pharmacokinetic profile of lead molecules. Various urea derivatives have been explored as modulators of biological targets, including kinases, NAMPT, soluble epoxide hydrolases, and mTOR, showcasing the versatility of ureas in medicinal chemistry and their potential for therapeutic applications (Jagtap et al., 2017).

Environmental Monitoring and Safety

Research on urea derivatives also extends to environmental monitoring and safety, assessing their occurrence, fate, and behavior in aquatic environments. This includes evaluating the environmental impact of urea-based herbicides and their degradation products. Understanding the ecological consequences of these compounds is essential for developing safer and more sustainable chemical practices (Marlatt & Martyniuk, 2017).

Propiedades

IUPAC Name |

1-(4-tert-butylphenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-11-12(10-18-21-11)9-17-15(20)19-14-7-5-13(6-8-14)16(2,3)4/h5-8,10H,9H2,1-4H3,(H2,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHKBABVMNCVWFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CNC(=O)NC2=CC=C(C=C2)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(Tert-butyl)phenyl)-3-((5-methylisoxazol-4-yl)methyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone](/img/structure/B2472685.png)

![3-[(2R,6S)-2,6-Dimethyl-1-piperidinyl]propanoic acid hydrochloride](/img/structure/B2472687.png)

![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2472689.png)

![Ethyl 2-[(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetate](/img/structure/B2472690.png)

![N-(2-chlorobenzyl)-N'-{1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinyl}-N-isopropylurea](/img/structure/B2472699.png)